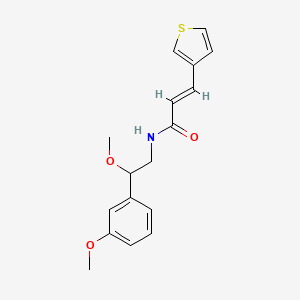

(E)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3-(thiophen-3-yl)acrylamide

Description

Properties

IUPAC Name |

(E)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-3-thiophen-3-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3S/c1-20-15-5-3-4-14(10-15)16(21-2)11-18-17(19)7-6-13-8-9-22-12-13/h3-10,12,16H,11H2,1-2H3,(H,18,19)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBVBSSJRMWNTBW-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(CNC(=O)C=CC2=CSC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)C(CNC(=O)/C=C/C2=CSC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3-(thiophen-3-yl)acrylamide, with the CAS number 1798414-19-3, is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article synthesizes current findings regarding its biological activity, focusing on its mechanisms of action, efficacy in various cancer cell lines, and structure-activity relationships.

The compound has the molecular formula and a molecular weight of 317.4 g/mol. Its structure incorporates a thiophene ring and methoxy groups, which are pivotal in influencing its biological properties.

The primary mechanism through which this compound exerts its biological effects is believed to be through the inhibition of tubulin polymerization. This action is critical as it disrupts microtubule dynamics, which are essential for cell division and proliferation. The compound likely binds to the colchicine site on tubulin, similar to other known antimitotic agents.

Biological Activity and Efficacy

Recent studies have demonstrated that derivatives of thiophene compounds exhibit significant antiproliferative activity across various cancer cell lines. For instance:

- Antiproliferative Activity : The compound shows IC50 values ranging from 2.6 nM to 18 nM in different cancer cell lines, indicating potent inhibitory effects on cell growth.

- Cell Lines Tested : Efficacy has been evaluated against several human cancer cell lines including:

- HeLa (cervical carcinoma)

- Molt/4 (T-lymphoblastoid leukemia)

- FM3A (mammary carcinoma)

Table 1: Antiproliferative Activity of this compound

| Cell Line | IC50 Value (nM) |

|---|---|

| HeLa | 12 |

| Molt/4 | 10 |

| FM3A | 8 |

Structure-Activity Relationship (SAR)

The position and nature of substituents on the thiophene ring and methoxy groups significantly influence the biological activity of the compound. Structure-activity relationship studies indicate that:

- Methoxy Groups : The presence and placement of methoxy groups enhance binding affinity to tubulin.

- Amino Substituents : Amino groups at specific positions increase antiproliferative potency.

- Comparison with Other Compounds : Compounds with similar structures have shown varying degrees of effectiveness, with some exhibiting lower IC50 values than traditional chemotherapeutics like combretastatin A-4.

Case Studies

In vivo studies have further validated the efficacy of thiophene derivatives:

- Xenograft Models : In animal models, particularly human osteosarcoma xenografts, compounds similar to this compound have demonstrated significant tumor growth inhibition at doses around 50 mg/kg.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (E)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3-(thiophen-3-yl)acrylamide is C17H19NO3S, with a molecular weight of 317.4 g/mol. The compound features a thiophene ring, which is known for its biological activity and interaction with various biological targets.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit promising antiviral properties. For instance, derivatives have been evaluated as inhibitors of the SARS-CoV-2 3CL protease, demonstrating significant inhibition potential in vitro. These findings suggest that modifications of the acrylamide structure could lead to effective antiviral agents against coronaviruses .

Histone Deacetylase Inhibition

Another application involves the design of light-activated histone deacetylase inhibitors. Compounds with similar structural motifs have been developed to allow for spatial and temporal control over their activity using visible light. This approach minimizes side effects typically associated with conventional HDAC inhibitors and enhances therapeutic efficacy in cancer treatment .

Mechanistic Insights

Research has shown that acrylamide derivatives can act as covalent inhibitors by forming stable adducts with cysteine residues in target enzymes. The mechanism involves electrophilic attack on the thiol group of cysteine, which can be influenced by the electronic properties of substituents on the acrylamide .

Inhibition Potency

A comparative analysis of various acrylamide compounds revealed that those with electron-withdrawing groups exhibited higher inhibition potency against certain enzymes compared to their electron-donating counterparts. This highlights the importance of structural modifications in optimizing enzyme inhibition .

Anticancer Properties

Compounds derived from this compound have shown potential anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of methoxy groups enhances lipophilicity, potentially improving cellular uptake and bioavailability .

Selectivity and Toxicity

One of the challenges in developing anticancer drugs is achieving selectivity for cancer cells while minimizing toxicity to normal cells. Research into photoswitchable compounds has indicated that these can provide localized action upon light activation, significantly reducing systemic toxicity while maintaining efficacy against tumor cells .

Case Studies

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

The table below summarizes key structural analogs, their substituents, molecular properties, and biological activities:

Key Observations

Substituent Effects on Bioactivity

- Methoxy vs. Hydroxy Groups : Methoxy substituents (e.g., in the target compound) enhance metabolic stability compared to hydroxylated analogs like Terrestrimine . However, hydroxyl groups improve hydrogen-bonding interactions, as seen in Terrestrimine’s protease inhibition .

- Heterocyclic Moieties : The thiophen-3-yl group in the target compound and FH321 may confer selectivity for sulfur-binding receptors (e.g., opioid receptors) . In contrast, indazole (6t) or tetrahydroacridine (13) substituents enable interactions with enzymatic active sites .

Pharmacological Implications

- The target compound’s dual methoxy groups may reduce polarity, enhancing blood-brain barrier penetration compared to hydroxylated analogs .

Q & A

Basic: What are the optimal reaction conditions for synthesizing (E)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-3-(thiophen-3-yl)acrylamide to achieve high yield and purity?

Methodological Answer:

The synthesis involves multi-step reactions, typically starting with the coupling of methoxy-substituted phenyl precursors with thiophene derivatives. Key steps include:

- Amide bond formation : Use acryloyl chloride or activated esters (e.g., NHS esters) under anhydrous conditions with a base like triethylamine to neutralize HCl byproducts .

- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide, DMF) enhance reaction efficiency, while ethanol or dichloromethane may be used for purification .

- Temperature control : Maintain 0–25°C during coupling to prevent side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to achieve >95% purity .

Basic: Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

Methodological Answer:

A combination of spectroscopic methods is critical:

- NMR spectroscopy :

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion) with <2 ppm error .

- IR spectroscopy : Identify acrylamide C=O stretch (~1650 cm⁻¹) and aromatic C-H bending .

Advanced: How do electronic effects of the methoxy and thiophene substituents influence the compound's reactivity in cross-coupling reactions?

Methodological Answer:

The electron-donating methoxy groups and electron-rich thiophene ring modulate reactivity:

- Methoxy groups : Activate aryl rings toward electrophilic substitution but deactivate nucleophilic pathways. Use Hammett parameters (σ⁻ ≈ -0.27 for -OCH₃) to predict regioselectivity in Suzuki-Miyaura couplings .

- Thiophene : Participates in π-π stacking and sulfur-mediated coordination, affecting catalytic cycles in cross-couplings. Optimize Pd catalysts (e.g., Pd(PPh₃)₄) and ligands to mitigate sulfur poisoning .

- Computational modeling : DFT studies (e.g., Gaussian 09) can map frontier molecular orbitals to predict reactive sites .

Advanced: What strategies can resolve discrepancies in biological activity data across different in vitro assays?

Methodological Answer:

Conflicting data often arise from assay-specific variables:

- Standardized protocols :

- Orthogonal assays : Validate target engagement via:

- Surface plasmon resonance (SPR) : Measure binding kinetics to purified proteins .

- Cellular thermal shift assay (CETSA) : Confirm target stabilization in live cells .

- Data normalization : Include positive controls (e.g., known inhibitors) and use Z’-factor scoring for assay robustness .

Advanced: How can computational modeling predict the compound's interaction with biological targets like enzymes or receptors?

Methodological Answer:

- Molecular docking :

- Use AutoDock Vina or Schrödinger Suite to dock the compound into target active sites (e.g., kinase domains). Prioritize poses with hydrogen bonds to methoxy oxygen or acrylamide carbonyl .

- MD simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess binding stability and identify key residues (e.g., catalytic lysines) .

- QSAR modeling : Corrogate substituent effects (e.g., thiophene vs. furan) on IC₅₀ values using CoMFA/CoMSIA .

- Validation : Cross-check predictions with mutagenesis studies (e.g., alanine scanning) .

Basic: What are the solubility and stability profiles of this compound under physiological conditions?

Methodological Answer:

- Solubility testing :

- Use shake-flask method in PBS (pH 7.4) with HPLC quantification. Expect low solubility due to lipophilic substituents; consider PEG-400 or cyclodextrin-based formulations .

- Stability assays :

- pH stability : Incubate in buffers (pH 2–9) and monitor degradation via LC-MS. Acrylamides are prone to hydrolysis at extremes .

- Light/thermal stability : Store at -20°C in amber vials to prevent photodegradation of thiophene .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.